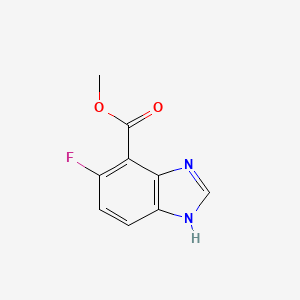

methyl 5-fluoro-1H-benzimidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in medicinal chemistry due to their broad range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-1H-benzimidazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amido-nitrile intermediate, followed by fluorination and esterification steps . The reaction conditions often require the use of catalysts, such as nickel, and specific reagents to achieve the desired regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while nucleophilic substitution can produce a variety of substituted benzimidazoles .

Scientific Research Applications

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated benzimidazole derivatives.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of methyl 5-fluoro-1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 1H-benzimidazole-5-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.

5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate: Another fluorinated benzimidazole with different substitution patterns.

Uniqueness

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate is unique due to the presence of the fluorine atom at the 5-position, which significantly influences its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties .

Biological Activity

Methyl 5-fluoro-1H-benzimidazole-4-carboxylate is a fluorinated derivative of benzimidazole, a compound class known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have gained significant attention due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral effects. The incorporation of fluorine into these compounds often enhances their potency and selectivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound interacts with various enzymes, affecting metabolic pathways and cellular functions.

- Cell Signaling Modulation : It influences cell signaling pathways, which can lead to altered gene expression and cellular metabolism.

- Binding Affinity : The fluorine substitution significantly improves binding affinity to biological targets, enhancing the compound's efficacy against certain diseases .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. The following table summarizes its effectiveness against various pathogens:

| Pathogen | MIC (µg/mL) | Comparison Standard | Standard MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin | 100 |

| Escherichia coli | 31.25 | Ciprofloxacin | 25 |

| Candida albicans | 250 | Griseofulvin | 500 |

These results indicate that the compound is particularly effective against S. aureus and E. coli, showcasing its potential as an antibacterial agent .

Anticancer Activity

This compound has also shown promising anticancer activity. Its mechanism includes inducing apoptosis in cancer cells and inhibiting key enzymes involved in tumor progression.

Case Studies

-

In vitro Studies : A study highlighted that the compound exhibited significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 = 7.4 µM

- A549 (lung cancer) : IC50 = 10 µM

- HCT116 (colon cancer) : IC50 = 8 µM

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential for therapeutic use in oncology .

Properties

IUPAC Name |

methyl 5-fluoro-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)7-5(10)2-3-6-8(7)12-4-11-6/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYLNVJICSDEGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1N=CN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.